molecular formula C15H16ClF3N2 B12774186 1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride CAS No. 84226-24-4

1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride

Cat. No.: B12774186
CAS No.: 84226-24-4
M. Wt: 316.75 g/mol
InChI Key: ZIINIICZYAQPSX-UHFFFAOYSA-N
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Description

1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a pyridine ring, a propanenitrile group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride involves multiple steps. The initial step typically includes the formation of the pyridine ring, followed by the introduction of the propanenitrile group. The trifluoromethyl-substituted phenyl group is then attached to the pyridine ring. The final step involves the conversion of the compound to its hydrochloride salt form. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like flow chemistry may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-
  • 2H-Pyran, 3,4-dihydro-

Uniqueness

1(2H)-Pyridinepropanenitrile, 3,6-dihydro-4-(3-(trifluoromethyl)phenyl)-, hydrochloride is unique due to the presence of the trifluoromethyl-substituted phenyl group, which imparts distinct chemical properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

84226-24-4

Molecular Formula

C15H16ClF3N2

Molecular Weight

316.75 g/mol

IUPAC Name

3-[4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]propanenitrile;hydrochloride

InChI

InChI=1S/C15H15F3N2.ClH/c16-15(17,18)14-4-1-3-13(11-14)12-5-9-20(10-6-12)8-2-7-19;/h1,3-5,11H,2,6,8-10H2;1H

InChI Key

ZIINIICZYAQPSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC#N.Cl

Origin of Product

United States

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